N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-dimethylethane-1,2-diamine
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Overview
Description
N’-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine is a complex organic compound with a unique structure that includes pyrano, pyrido, thieno, and pyrimidine rings
Preparation Methods
The synthesis of N’-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine involves multiple steps. One common synthetic route starts with the preparation of the pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. This core is then functionalized with dimethylethane-1,2-diamine under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. In medicine, it is being explored for its potential therapeutic effects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrano, pyrido, thieno, and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. N’-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H23N5OS |
---|---|
Molecular Weight |
357.5g/mol |
IUPAC Name |
N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H23N5OS/c1-18(2)8-13-11(9-24-18)7-12-14-15(25-17(12)22-13)16(21-10-20-14)19-5-6-23(3)4/h7,10H,5-6,8-9H2,1-4H3,(H,19,20,21) |
InChI Key |
GKOSHBOZCYPVPT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)NCCN(C)C)C |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)NCCN(C)C)C |
Origin of Product |
United States |
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